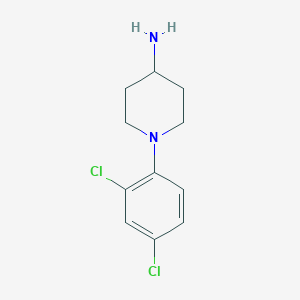

1-(2,4-Dichlorophenyl)piperidin-4-amine

Übersicht

Beschreibung

“1-(2,4-Dichlorophenyl)piperidin-4-amine” is a chemical compound with the CAS Number: 1183376-98-8 . It has a molecular weight of 245.15 . The IUPAC name for this compound is 1-(2,4-dichlorophenyl)-4-piperidinamine . The InChI Code for this compound is 1S/C11H14Cl2N2/c12-8-1-2-11(10(13)7-8)15-5-3-9(14)4-6-15/h1-2,7,9H,3-6,14H2 .

Molecular Structure Analysis

The molecular formula of “1-(2,4-Dichlorophenyl)piperidin-4-amine” is C11H14Cl2N2 . The structure includes a piperidine ring attached to a dichlorophenyl group .

Physical And Chemical Properties Analysis

The predicted boiling point of “1-(2,4-Dichlorophenyl)piperidin-4-amine” is 367.1±42.0 °C . The predicted density is 1.269±0.06 g/cm3 . The predicted pKa value is 9.92±0.20 .

Wissenschaftliche Forschungsanwendungen

Pharmacology: Cannabinoid-1 Receptor Antagonists

In pharmacology, 1-(2,4-Dichlorophenyl)piperidin-4-amine has been utilized as a core structure for developing novel peripherally restricted cannabinoid-1 (CB1) receptor antagonists . These compounds have shown significant efficacy in weight loss for diet-induced obese mice, making them promising candidates for treating obesity and related metabolic syndromes. The addition of sulfonamide or sulfamide moieties to the compound has led to potent CB1R activity and desirable pharmacokinetic properties.

Material Science: Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive materials. Its derivatives are being explored for their potential applications in creating new materials with specific biological activities, which could be beneficial in developing medical devices or coatings with antimicrobial properties .

Chemical Synthesis: Bioisosteres Development

In chemical synthesis, researchers have derived many structurally diverse bioisosteres from 1-(2,4-Dichlorophenyl)piperidin-4-amine. These bioisosteres are crucial for drug discovery as they can mimic biological properties and improve the pharmacological profile of new drug candidates .

Analytical Chemistry: Reference Standards

This compound is used in analytical chemistry as a reference standard due to its well-defined properties. It aids in the calibration of analytical instruments and helps ensure the accuracy and reliability of analytical results in various research settings .

Biochemistry: Off-Target Profile Analysis

In biochemistry, the compound’s derivatives have been analyzed for their off-target profiles. This is essential in understanding the selectivity of pharmaceutical agents and in minimizing potential side effects during drug development .

Medicinal Chemistry: Obesity and Metabolic Syndrome Treatment

1-(2,4-Dichlorophenyl)piperidin-4-amine is a key intermediate in medicinal chemistry for developing treatments for obesity and metabolic syndrome. Its ability to act as a CB1 receptor antagonist makes it valuable in creating drugs that can modulate appetite and energy balance .

Safety and Hazards

The safety information available indicates that “1-(2,4-Dichlorophenyl)piperidin-4-amine” has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with the mitogen-activated protein kinase 10 .

Mode of Action

The exact mode of action of 1-(2,4-Dichlorophenyl)piperidin-4-amine is not well-documented. It is likely that the compound interacts with its target protein, leading to changes in the protein’s activity. This can result in alterations to cellular processes and pathways .

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2/c12-8-1-2-11(10(13)7-8)15-5-3-9(14)4-6-15/h1-2,7,9H,3-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSPQMDXJQLZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

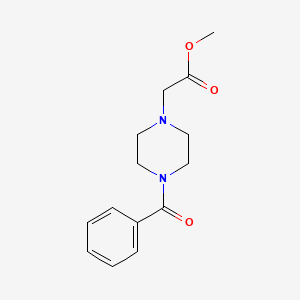

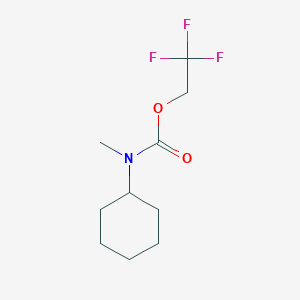

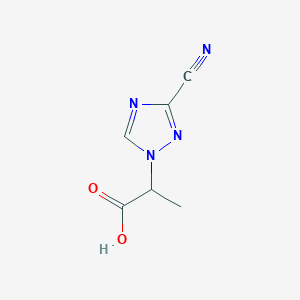

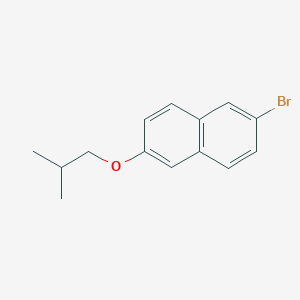

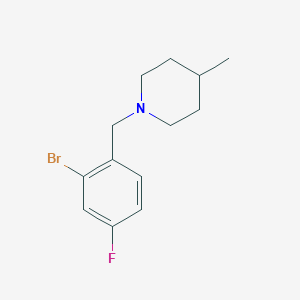

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530168.png)

amine](/img/structure/B1530182.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)